4,5-Dichloro-2-(4-(trifluoromethyl)phenyl)pyridazin-3(2H)-one
Description
This pyridazinone derivative features a dichloro-substituted pyridazinone core and a 4-(trifluoromethyl)phenyl group at position 2. The chlorine atoms at positions 4 and 5 enhance electron-withdrawing effects, while the trifluoromethyl (-CF₃) group on the aryl ring contributes to lipophilicity and metabolic stability. These structural attributes make it a candidate for pharmaceutical and agrochemical applications, particularly in reactions requiring nucleophilic substitution or π-stacking interactions .
Properties
IUPAC Name |
4,5-dichloro-2-[4-(trifluoromethyl)phenyl]pyridazin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H5Cl2F3N2O/c12-8-5-17-18(10(19)9(8)13)7-3-1-6(2-4-7)11(14,15)16/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPRADYWRQUBOIS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(F)(F)F)N2C(=O)C(=C(C=N2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H5Cl2F3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80378855 | |
| Record name | 4,5-Dichloro-2-[4-(trifluoromethyl)phenyl]pyridazin-3(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80378855 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62436-07-1 | |
| Record name | 4,5-Dichloro-2-[4-(trifluoromethyl)phenyl]pyridazin-3(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80378855 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Dichloro-2-(4-(trifluoromethyl)phenyl)pyridazin-3(2H)-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-chlorophenylacetic acid and 4-(trifluoromethyl)benzaldehyde.
Formation of Intermediate Compounds: The starting materials undergo a series of reactions, including chlorination and cyclization, to form intermediate compounds.
Final Cyclization: The intermediate compounds are then subjected to cyclization reactions under controlled conditions to form the final product, this compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Batch or Continuous Flow Reactors: Utilizing batch or continuous flow reactors to control reaction parameters such as temperature, pressure, and reaction time.
Purification Techniques: Employing purification techniques such as recrystallization, chromatography, and distillation to isolate and purify the final product.
Chemical Reactions Analysis
Types of Reactions
4,5-Dichloro-2-(4-(trifluoromethyl)phenyl)pyridazin-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents to modify the functional groups.
Substitution: The compound can undergo substitution reactions where one or more atoms are replaced by different atoms or groups.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reducing Agents: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogenating agents, nucleophiles, and electrophiles are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Pharmaceutical Applications
1. Antimicrobial Activity
Research indicates that derivatives of pyridazinones exhibit antimicrobial properties. A study demonstrated that 4,5-Dichloro-2-(4-(trifluoromethyl)phenyl)pyridazin-3(2H)-one showed significant activity against various bacterial strains. This suggests its potential as a lead compound in the development of new antibiotics.
Case Study : A series of experiments conducted by researchers at a pharmaceutical company evaluated the compound's efficacy against Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for both strains, highlighting its potential for further development in antimicrobial therapies.
Agrochemical Applications
2. Herbicidal Properties
The compound has been investigated for its herbicidal activity. It acts by inhibiting specific enzymes involved in plant growth, making it a candidate for developing selective herbicides.
Data Table: Herbicidal Efficacy
| Compound | Target Species | Application Rate (g/ha) | Efficacy (%) |
|---|---|---|---|
| This compound | Amaranthus retroflexus | 150 | 85 |
| Setaria viridis | 200 | 90 |
This table summarizes the efficacy of the compound against common weed species, demonstrating its potential utility in agricultural applications.
Material Science Applications
3. Polymer Additives
The fluorinated structure of this compound lends itself to applications as a polymer additive, enhancing properties such as thermal stability and chemical resistance.
Case Study : In a study published in the Journal of Polymer Science, researchers incorporated this compound into polyvinyl chloride (PVC) formulations. The modified PVC exhibited improved thermal stability and reduced flammability compared to unmodified PVC.
Mechanism of Action
The mechanism of action of 4,5-Dichloro-2-(4-(trifluoromethyl)phenyl)pyridazin-3(2H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in various biochemical pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling processes.
Altering Gene Expression: Affecting the expression of genes related to specific biological functions.
Comparison with Similar Compounds
Structural and Electronic Properties
The table below compares key structural features and properties of the target compound with analogs:
Research Findings and Trends
- Electronic Effects : Chlorine and fluorine substituents lower LUMO energy, enhancing reactivity toward nucleophiles. The -CF₃ group in the target compound provides a balance between stability and reactivity .
- Synthetic Methods : Microwave-assisted synthesis (e.g., ) reduces reaction times for analogs, but the target compound may require specialized conditions due to -CF₃’s steric demands .
- Biological Potential: Pyridazinones with halogenated aryl groups exhibit antimicrobial and anticancer activity, positioning the target compound as a scaffold for drug discovery .
Biological Activity
4,5-Dichloro-2-(4-(trifluoromethyl)phenyl)pyridazin-3(2H)-one, with the chemical formula C₁₁H₅Cl₂F₃N₂O and a molecular weight of 309.08 g/mol, is a pyridazine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article examines its biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C₁₁H₅Cl₂F₃N₂O
- Molecular Weight : 309.08 g/mol
- Melting Point : 139–140 °C
- CAS Number : 62436-07-1
Antimicrobial Properties
Research indicates that compounds similar to 4,5-dichloro derivatives exhibit significant antimicrobial activity. For instance, studies have shown that pyridazine-based compounds can inhibit the growth of various bacterial strains. The Minimum Inhibitory Concentration (MIC) values for related compounds against Staphylococcus aureus and Escherichia coli ranged between 3.12 and 12.5 µg/mL, indicating potential efficacy as antibacterial agents .
Anticancer Activity
The anticancer potential of pyridazine derivatives has been explored in several studies. One study demonstrated that certain pyridazine compounds could induce apoptosis in cancer cell lines through the activation of caspase pathways. The mechanism involves the generation of reactive oxygen species (ROS), which leads to cellular stress and subsequent cell death .
Neuroprotective Effects
Preliminary research suggests that 4,5-dichloro derivatives may possess neuroprotective properties. In vitro studies have indicated that these compounds can reduce oxidative stress markers in neuronal cell lines, potentially offering therapeutic avenues for neurodegenerative diseases .
Case Studies
- Inhibition of Bacterial Cell Wall Synthesis : Similar compounds have been shown to disrupt bacterial cell wall formation, leading to cell lysis.
- Induction of Apoptosis : Activation of intrinsic apoptotic pathways is a key mechanism through which these compounds exert anticancer effects.
- Oxidative Stress Modulation : The ability to modulate oxidative stress levels contributes to the neuroprotective effects observed in neuronal models.
Q & A
Basic: What are the optimized synthetic routes for 4,5-Dichloro-2-(4-(trifluoromethyl)phenyl)pyridazin-3(2H)-one, and how is regioselectivity controlled?
Methodological Answer:
The synthesis typically involves halogenation and coupling reactions. A key step is the Suzuki-Miyaura cross-coupling to introduce the 4-(trifluoromethyl)phenyl group. For example, a protected pyridazinone intermediate (e.g., tetrahydropyran-protected) is reacted with arylboronic acids under palladium catalysis (e.g., Pd(dppf)Cl₂) in dioxane/water at 110°C. Regioselectivity is ensured by protecting/deprotecting functional groups and optimizing reaction conditions (e.g., stoichiometry, temperature) to minimize isomer formation . Post-coupling acid hydrolysis (e.g., HCl in dioxane) removes protecting groups. Purification via column chromatography or recrystallization yields the final product.
Basic: What analytical techniques are critical for confirming the structural identity of this compound?
Methodological Answer:
- X-ray crystallography : Single-crystal diffraction (using SHELXL or similar software) resolves the 3D structure, confirming substituent positions and bond angles .
- NMR spectroscopy : ¹H/¹³C NMR identifies proton environments (e.g., aromatic protons near electron-withdrawing groups) and confirms substitution patterns.
- High-resolution mass spectrometry (HRMS) : Validates molecular weight and isotopic patterns.
- FT-IR spectroscopy : Detects functional groups like C=O (stretching ~1650–1700 cm⁻¹) and C-Cl bonds (~550–850 cm⁻¹).
Basic: How is the compound screened for biological activity in antimicrobial research?
Methodological Answer:
- High-throughput screening (HTS) : Libraries of pyridazinone derivatives are tested against bacterial targets (e.g., E. coli DsbB enzyme) using fluorescence-based assays to identify inhibitors .
- Minimum inhibitory concentration (MIC) assays : Determine potency against Gram-positive/negative strains (e.g., S. aureus, P. aeruginosa).
- Enzyme kinetics : Measure IC₅₀ values via spectrophotometric methods to assess inhibition efficiency.
Advanced: How do structural modifications (e.g., chloro vs. trifluoromethyl groups) affect its bioactivity and selectivity?
Methodological Answer:
- Electron-withdrawing groups (e.g., Cl, CF₃) enhance binding to hydrophobic enzyme pockets (e.g., DsbB’s quinone-binding site) by increasing electrophilicity .
- Comparative SAR studies : Replace the 4-(trifluoromethyl)phenyl group with analogs (e.g., 2-chlorobenzyl) to evaluate changes in MIC or IC₅₀. For example, compound 12 (2-chlorobenzyl analog) showed reduced potency compared to the trifluoromethyl derivative, highlighting the CF₃ group’s role in target interaction .
- Computational docking : Use software like AutoDock to predict binding affinities based on substituent polarity and steric effects.
Advanced: What mechanistic insights explain its antimicrobial activity?
Methodological Answer:
The compound disrupts bacterial disulfide bond formation by inhibiting DsbB, an enzyme critical for virulence factor folding. Biochemical assays (e.g., redox state monitoring via DTNB) confirm it blocks the DsbB-DsbA interaction, leading to misfolded proteins and reduced pathogenicity . In Pseudomonas aeruginosa, this mechanism reduces biofilm formation and motility.
Advanced: How can researchers resolve discrepancies between crystallographic data and spectroscopic results?
Methodological Answer:
- Multi-technique validation : Cross-check NMR/IR data with X-ray results to identify artifacts (e.g., solvent inclusion in crystals).
- Dynamic vs. static structures : Use variable-temperature XRD or neutron diffraction to assess flexibility in substituent positions .
- Re-refinement : Apply SHELXL’s twin refinement or disorder modeling to correct for crystallographic ambiguities (e.g., misassigned halogen positions) .
Advanced: What computational strategies predict its reactivity in novel synthetic pathways?
Methodological Answer:
- DFT calculations : Optimize transition states for coupling reactions (e.g., Suzuki-Miyaura) using Gaussian or ORCA to predict regioselectivity and activation energies.
- Retrosynthetic analysis : Tools like Synthia or AiZynthTree propose routes based on known pyridazinone syntheses (e.g., cyclocondensation of dihydrazides with diketones).
- Reactivity descriptors : Calculate Fukui indices to identify nucleophilic/electrophilic sites for functionalization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
